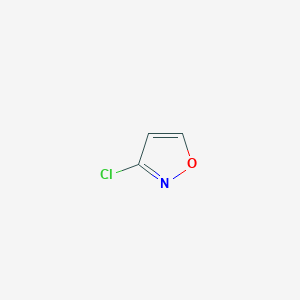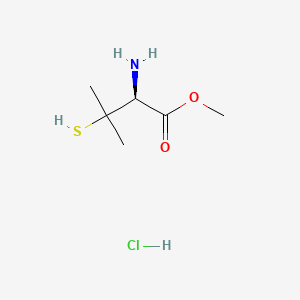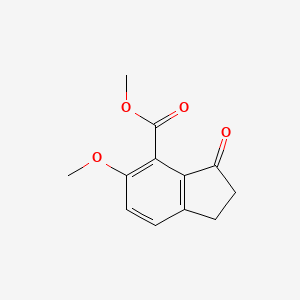
3-Chloro-1,2-oxazole
Overview
Description
3-Chloro-1,2-oxazole is a useful research compound. Its molecular formula is C3H2ClNO and its molecular weight is 103.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3-Chloroisoxazole, also known as 3-Chloro-1,2-oxazole, is a five-membered heterocyclic compound . The interest in 3-substituted isoxazole derivatives, particularly 3-chloroisoxazoles, has significantly increased after the discovery of their efficient binding with GABA and glutamate receptors . These receptors play a crucial role in neurotransmission in the central nervous system.
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways. They have been found to play crucial roles in detoxifying harmful compounds, maintaining cellular redox homeostasis, and repairing stress-induced damage . .
Result of Action
Isoxazole derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
The action, efficacy, and stability of 3-chloroisoxazole can be influenced by various environmental factors. For instance, the synthesis of isoxazole derivatives has been found to be influenced by the reaction environment . .
Properties
IUPAC Name |
3-chloro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO/c4-3-1-2-6-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGDQWFWJDYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499695 | |
| Record name | 3-Chloro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73028-29-2 | |
| Record name | 3-Chloro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 3-chloroisoxazoles?
A1: Several methods have been explored for the synthesis of 3-chloroisoxazoles. One approach involves the reaction of 4-isoxazolin-3-ones with either phosgene or trichloromethyl chloroformate, yielding 3-chloroisoxazolium chlorides, which can be further converted to 3-chloroisoxazoles. [] Another method utilizes the reaction of 2-methylisoxazolin-4-ones with phosphorus oxychloride (POCl3) to produce the desired 3-chloroisoxazole derivatives. [] Additionally, chloronitroacetyl chloride has been employed as a reagent in the synthesis of 3-chloroisoxazoles. [, ]
Q2: Can 3-chloroisoxazolium chlorides be used for anything other than synthesizing 3-chloroisoxazoles?
A2: Yes, 3-chloroisoxazolium chlorides, particularly 3-chloro-2-methylisoxazolium chlorides, exhibit versatility as synthetic intermediates. For example, they can be treated with sodium hydrosulfide to produce 4-isoxazolin-3-thiones. [] Additionally, in the presence of a base like tri-n-butylamine, 3-chloro-2-methyl-5-phenylisoxazolium chloride facilitates the condensation of carboxylic acids with alcohols or amines, leading to the formation of corresponding esters or amides, respectively. []
Q3: Has 3-chloroisoxazole, or any of its derivatives, been explored for potential pharmaceutical applications?
A3: While the provided research focuses mainly on synthesis and chemical properties, one study investigates the effects of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism. [] This suggests a potential area of interest for further exploring the pharmacological activity of 3-chloroisoxazole derivatives.
Q4: Are there any studies exploring the biological activity of compounds containing the 3-chloroisoxazole moiety?
A4: Yes, a study investigated a low-molecular arginase II selective inhibitor containing a 3-chloroisoxazole moiety in a rat model of monocrotaline-induced pulmonary hypertension. [] The compound, 2-{1-[3-(3-[chloroisoxazole-5-yl)propyl]piperidin-4-yl}-6-(digibroxyboryl)norleucine dihydrochloride, demonstrated a statistically significant decrease in several parameters associated with pulmonary hypertension, including right ventricle pressure and endothelial dysfunction. [] This research highlights the potential of compounds containing the 3-chloroisoxazole moiety for therapeutic development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)







![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1610698.png)





